molecular formula C9H9NO2 B2968106 Acetoxime benzoate CAS No. 942-89-2

Acetoxime benzoate

Cat. No.: B2968106
CAS No.: 942-89-2
M. Wt: 163.176
InChI Key: UAWDHTVMNWGIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoxime benzoate is an organic compound with the molecular formula C10H11NO2. It is a derivative of acetoxime, where the oxime group is bonded to a benzoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

Acetoxime benzoate, as an oxime compound , primarily targets the imine group in organic compounds . The imine group is a functional group consisting of a carbon-nitrogen double bond, where the nitrogen is connected to a hydrogen atom or an organic group .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the structure and function of the target molecules. The oxime group in this compound can react with aldehydes or ketones to form a new oxime . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of growth substrates to benzoyl-CoA . These transformations include various types of novel reactions, such as the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by human and rodent hepatic cytochrome P450 enzymes . The compound is metabolized to the genotoxicant and carcinogen propane 2-nitronate (P2-N) . The oxime (20 mM) was incubated with liver microsomes from mice, rats, and two humans . P2-N was found by HPLC in the urine of rats that had received acetoxime .

Result of Action

The result of the action of this compound is the formation of a new oxime . This reaction is essentially irreversible as the adduct dehydrates . The hepatocarcinogenicity of acetoxime has been tentatively linked with its metabolic oxidation to the potent genotoxicant and carcinogen propane 2-nitronate (P2-N) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sunlight can enhance the photocatalytic activity of zinc oxide nanoparticles derived from a zinc(II)/acetoxime system . These nanoparticles successfully degraded 99.8% of methylene blue (MB) and 55.42% of methyl orange (MO) within 160 minutes under solar irradiation . They also showed good potential to reduce the viability of E. coli and S. aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxime benzoate can be synthesized through the reaction of acetoxime with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxime benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxime benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetoxime benzoate is unique due to its dual functionality, combining the properties of both acetoxime and benzoate. This makes it a versatile compound in organic synthesis and material science, offering advantages such as stability and reactivity under mild conditions .

Properties

IUPAC Name

(propan-2-ylideneamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIVZNURROIUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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